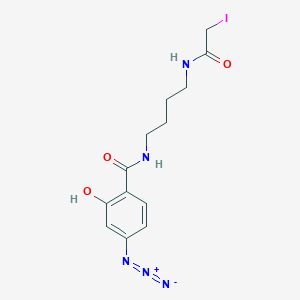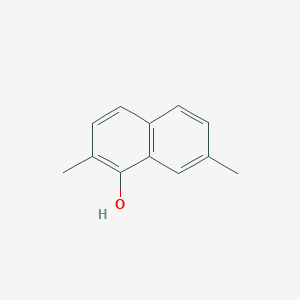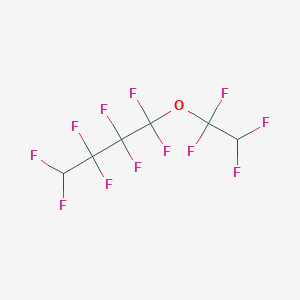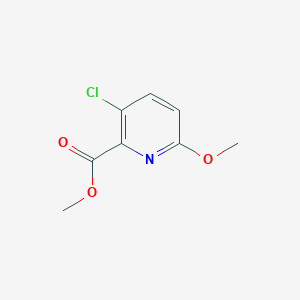
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane
Descripción general
Descripción
“1-(4-Azidosalicylamido)-4-(iodoacetamido)butane”, also known as SASDIB, is a synthetic molecule used in structural biology to study protein interactions. Its molecular formula is C13H16IN5O3 .
Molecular Structure Analysis
The molecular weight of this compound is 417.20 g/mol . The IUPAC name is 4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide .Aplicaciones Científicas De Investigación
Although the specific compound "1-(4-Azidosalicylamido)-4-(iodoacetamido)butane" was not directly found in the literature search, related research applications can be inferred based on the chemical functionalities and similar compounds used in biochemistry and molecular biology. Here are some general insights into how such a compound could be used:
Bioconjugation and Cross-Linking Agents
Compounds with azido and iodoacetamide groups are widely used in bioconjugation techniques for attaching various molecules, including drugs, fluorescent labels, or biomolecules, to specific sites within proteins or other target molecules. The azide group reacts with alkynes in the presence of a catalyst in a click chemistry reaction, a highly selective and efficient method for conjugating molecules in biological research. The iodoacetamide functionality allows for alkylation of cysteine residues in proteins, creating a covalent bond and enabling the site-specific labeling or modification of proteins.
Photolabeling Applications
Azides can also serve as photolabels, activated by UV light to generate a highly reactive nitrene species that can insert into C-H and N-H bonds. This property is useful for studying protein-ligand interactions, protein-protein interactions, and the topology of membrane proteins by capturing the physical proximity of the azide-bearing molecule to its molecular targets within a complex biological matrix.
For direct applications and examples, a compound closely related to "1-(4-Azidosalicylamido)-4-(iodoacetamido)butane" mentioned in the literature is S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) . AET is a compound that contains both a cleavable disulfide bond and a photoactivatable azide group, allowing for cysteine-specific incorporation into proteins and enabling site-specific protein-protein photocross-linking (Ebright, Y., Chen, Y., Kim, Y., & Ebright, R., 1996). This compound illustrates the potential utility of azido and iodoacetamide functionalities in biochemical research for precise molecular engineering and the study of protein interactions.
Propiedades
IUPAC Name |
4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN5O3/c14-8-12(21)16-5-1-2-6-17-13(22)10-4-3-9(18-19-15)7-11(10)20/h3-4,7,20H,1-2,5-6,8H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBAOLUZNMYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)
![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)






![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)


